(R)-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is a chiral compound with a pyridine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amino and carboxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-Amino-3-(pyridin-3-yl)propanoic acid
- **3-Amino-3-(pyridin-2-yl)propanoic acid
- **3-Amino-3-(pyridin-4-yl)butanoic acid
Uniqueness
®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyridin-4-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
JKJLGZJLBIJKCB-OGFXRTJISA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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